molecular formula C9H13NO2 B3025563 2,5-dimethoxy-N-methylaniline CAS No. 10224-66-5

2,5-dimethoxy-N-methylaniline

Cat. No. B3025563
CAS RN: 10224-66-5
M. Wt: 167.2 g/mol
InChI Key: MWNSYRQZGLEMAU-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-methylaniline is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 2,5-dimethoxy-N-methylaniline is 1S/C9H13NO2/c1-10-8-6-7 (11-2)4-5-9 (8)12-3/h4-6,10H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 2,5-dimethoxy-N-methylaniline are complex and can vary depending on the conditions and reagents used . Unfortunately, the specific chemical reactions and outcomes related to this compound are not provided in the search results.


Physical And Chemical Properties Analysis

2,5-dimethoxy-N-methylaniline has a molecular weight of 167.21 . It is a liquid at room temperature . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Electropolymerization and Polymer Synthesis

2,5-Dimethoxy-N-methylaniline (2,5-DMA) is a key compound in the field of polymer synthesis. For instance, its derivative, poly(N-methylaniline), has been studied for its formation and redox behavior. One study utilized spectroelectrochemical methods like in-situ Fourier Transform Infrared (FTIR) and Differential Electrochemical Mass Spectroscopy (DEMS) to elucidate the structural changes during the redox switching of this polymer and the nature of its degradation products (Planes et al., 2014).

Another research explored the electrochemical oxidation of 2,5-dimethylaniline, a compound structurally related to 2,5-DMA, in anhydrous NH4F·2.35 HF medium. This process resulted in a polymer exhibiting characteristics similar to polyaniline, demonstrating high stability and intriguing electrochemical properties (Geniés & Noël, 1990).

Chemical Synthesis and Characterization

2,5-DMA derivatives have been used in various chemical syntheses. A study detailed the synthesis of DNA adducts from methylated anilines present in tobacco smoke, including derivatives of 2,5-DMA, demonstrating their ability to bind to DNA (Marques et al., 1996). This research aids in understanding the potential carcinogenic effects of these compounds.

Electrocatalysis and Electrochemistry

2,5-DMA and its derivatives have also been investigated for their electrocatalytic properties. For instance, polymer films derived from N-methylaniline (a related compound) showed catalytic activity towards certain redox couples, offering insights into the development of new electrocatalysts (Malinauskas & Holze, 1996).

Spectroscopic Analysis

Spectroscopic analysis of derivatives of 2,5-DMA provides critical insights into their chemical properties and potential applications. A study on the electrosynthesis of poly(N-methylaniline) in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) revealed information about the formation of intermediates and the overall reaction product, vital for understanding the synthesis and behavior of these polymers (Wei et al., 2005).

Safety And Hazards

The safety information for 2,5-dimethoxy-N-methylaniline indicates that it is a dangerous compound . It has hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2,5-dimethoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNSYRQZGLEMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563681
Record name 2,5-Dimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-methylaniline

CAS RN

10224-66-5
Record name 2,5-Dimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 mL three neck round bottom flask was added 2,5-dimethoxyaniline (1.53 g), anhydrous potassium carbonate (1.66 g), acetonitrile (25 mL) and iodomethane (1.42 g). The reaction mixture was stirred at 40° C. for 3 days under nitrogen in the dark. The reaction mixture was quenched with ethyl acetate (50 mL) and filtered. The residue was washed with ethyl acetate (3×20 mL). The filtrate and the washings were combined and washed with water (3×30 mL). The organic layer was filtered through MgSO4 and evaporated under reduced pressure. The residue was dissolved in a minimum amount of ethyl acetate/hexane 1:8. The solution was placed on a wet column of silica gel (80 g) and eluted with ethyl acetate/hexane: 300 mL (1:8), 500 mL (1:5) to afford 0.51 g of N-methyl-2,5-dimethoxyaniline. To a 50 mL three neck round bottom flask with compound 117 (0.32 g, 1.61 mmol), N-methyl-2,5-dimethoxyaniline (0.40 g) and anhydrous potassium carbonate (0.27 g) was added anhydrous DMSO (3 mL) and the reaction mixture stirred at 45° C. for 8 h under nitrogen in the dark. Distilled water (10 mL) was added to precipitate the product and the suspension stirred for 2 h and then cooled to 5° C. and filtered. The solid was washed with cold water (2×2 mL) suspended in MeOH (200 mL). Silica gel (1 g) was added and the suspension sonicated and then heated to 50° C. for 15 min. The suspension was then evaporated under reduced pressure and dried in vacuo at room temperature for 10 h. The residue was powdered and poured on top of a wet column of silica gel (40 g) and eluted with 5% of MeOH in CHCl3. Fractions corresponding the product spot (TLC) were pooled and evaporated. The residue was washed with ether and air dried to afford 0.15 g (28%) of compound 434 as a white solid.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Wang, M Hoffmann, A Dreuw… - Advanced Synthesis …, 2021 - Wiley Online Library
The synthesis of aryl amines via the formation of a C−N bond is an essential tool for the preparation of functional materials, active pharmaceutical ingredients and bioactive products. …
Number of citations: 23 onlinelibrary.wiley.com
J Ogg - 1954 - search.proquest.com
Part I. The chemistry of the 2: 3-dihydro-3-oxo-benz-1: 4-oxazines is reviewed, and a general method for their N-methylation developed. The possession of a feebly reactive methylene …
Number of citations: 6 search.proquest.com
A Rosowsky, AT Papoulis… - Journal of medicinal …, 1997 - ACS Publications
Ten previously unreported 2,4-diaminothieno[2,3-d]pyrimidine lipophilic dihydrofolate reductase inhibitors were synthesized as potential inhibitors of Pneumocystis carinii and …
Number of citations: 48 pubs.acs.org
A Gangjee, OA Namjoshi, S Raghavan… - Journal of medicinal …, 2013 - ACS Publications
Opportunistic infections caused by Pneumocystis jirovecii ( P. jirovecii , pj), Toxoplasma gondii ( T. gondii , tg), and Mycobacterium avium ( M. avium , ma) are the principal causes of …
Number of citations: 48 pubs.acs.org
T Wang - 2022 - archiv.ub.uni-heidelberg.de
The thesis is focused on hydroxylamine-mediated direct arene CH amination and CC amination from benzyl alcohols, alkylarenes, styrenes and benzyl ethers/esters, which are used for …
Number of citations: 3 archiv.ub.uni-heidelberg.de
JD Loudon, J Ogg - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
740 Lo~ dm and Ogg: affords 7-hydroxy-l: 3-dimethyloxindole. In this last reaction no isomeric product, corresponding to the transformation of (11) into (IV), was detected and the …
Number of citations: 21 pubs.rsc.org
M Kakuno, S Izawa, T Takemoto, Y Tanabe - Heterocycles, 2018 - researchgate.net
N (3)-Substituted 4-aryl (or heteroaryl)-2 (3H)-benzothiazol-2-ones were synthesized from readily accessible chlobenthiazone and benazolin-ethyl, a couple of N (3)-substituted 4-chloro…
Number of citations: 3 www.researchgate.net
RFC Brown, L Radom, S Sternhell… - Canadian Journal of …, 1968 - cdnsciencepub.com
The chemical shifts of ring protons in substituted anilines, N-methylanilines, some heterocyclic amines, and their derived acetamides and 4′-bromobenzamides are reported. The …
Number of citations: 75 cdnsciencepub.com

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